molecular formula C15H18N2O2S B600956 (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid CAS No. 1169702-90-2

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid

Cat. No. B600956
CAS RN: 1169702-90-2
M. Wt: 290.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid, also known as SBTMEPA, is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of organic compounds, and has been shown to have a range of biochemical and physiological effects when administered to laboratory animals.

Scientific Research Applications

Fluorescent Chemosensors

Imidazole derivatives like (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid have been explored for their applications as fluorescent chemosensors. A study reported the use of similar imidazole-based compounds for the reversible detection of cyanide and mercury ions. These compounds demonstrated selective sensing towards CN- ions, resulting in quenching of fluorescence and a decreased singlet state life time, offering potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Prodrug Synthesis

Another research area involves the synthesis of prodrugs targeting specific biological activities. A related imidazole compound, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, was synthesized as a mitochondria-targeted prodrug of the antioxidant methimazole. This highlights the potential of imidazole derivatives in pharmaceutical applications, particularly in the development of targeted drug delivery systems (Hattan, Shojaie, Lau, & Anders, 2013).

Corrosion Inhibition

Imidazole derivatives are also investigated for their corrosion inhibition properties. A study explored the efficacy of benzimidazole bearing 1,3,4-oxadiazoles as corrosion inhibitors, demonstrating their potential in protecting metals like mild steel in corrosive environments. This application is particularly relevant in industrial settings where corrosion prevention is critical (Ammal, Prajila, & Joseph, 2018).

Medical Imaging

In medical imaging, novel imidazole derivatives have been synthesized and evaluated for their potential as bone imaging agents. For instance, zoledronic acid derivatives were prepared and labeled with 99mTc, showing high selectivity and uptake in the skeletal system. This indicates the potential of imidazole compounds in enhancing diagnostic capabilities in medical imaging (Qiu, Cheng, Lin, Luo, Xue, & Pan, 2011).

properties

IUPAC Name

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-3-6-14-16-10-12(17-14)8-11(15(18)19)9-13-5-4-7-20-13/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOOOCNPZYATO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C=C(CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1)/C=C(\CC2=CC=CS2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Reactant of Route 2
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Reactant of Route 4
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Reactant of Route 5
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid
Reactant of Route 6
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid

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